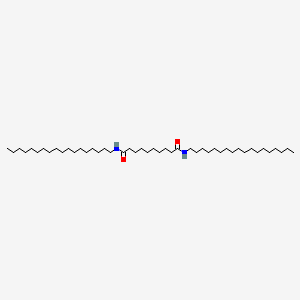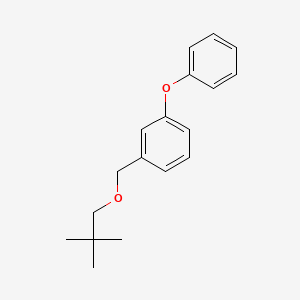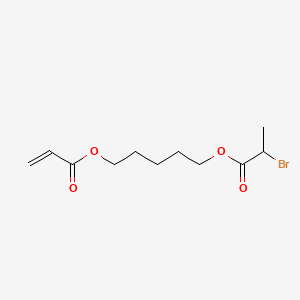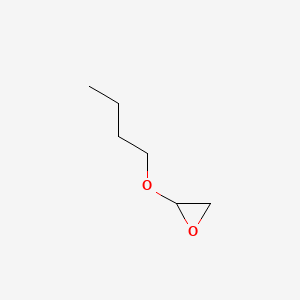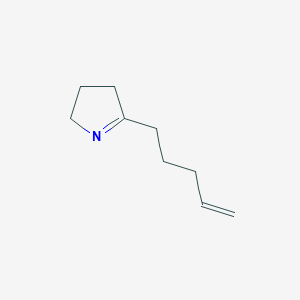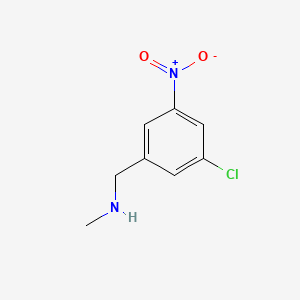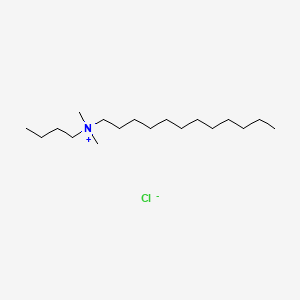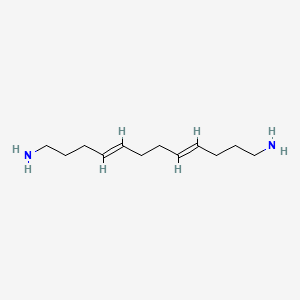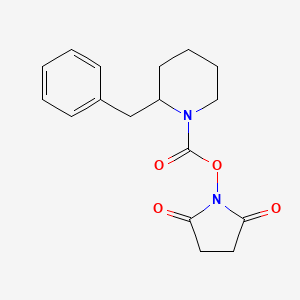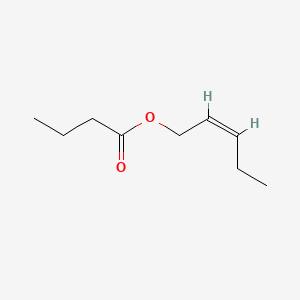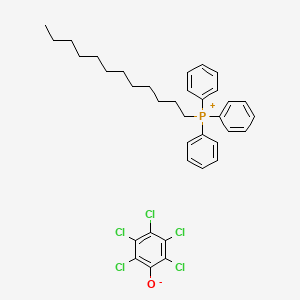
Pentaphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaphonate is a chemical compound characterized by the presence of five phosphonate groups. Phosphonates are organophosphorus compounds containing C-PO(OH)2 or C-PO(OR)2 groups. These compounds are known for their stability and ability to form strong bonds with metal ions, making them useful in various applications, including water treatment, agriculture, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentaphonate can be synthesized through several methods. One common approach involves the reaction of a suitable organic precursor with phosphorous acid (H3PO3) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the dealkylation of dialkyl phosphonates using acidic conditions or the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of industrially produced this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pentaphonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphonic acids or phosphates.
Reduction: Reduction reactions can convert this compound to phosphines or other lower oxidation state phosphorus compounds.
Substitution: this compound can undergo substitution reactions where one or more of its phosphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphates, phosphines, and various substituted phosphonates. These products have diverse applications in different fields, including agriculture, medicine, and materials science.
Applications De Recherche Scientifique
Pentaphonate has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes are studied for their catalytic properties and potential use in industrial processes.
Biology: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors and as probes for studying phosphorus metabolism in living organisms.
Medicine: this compound compounds are explored for their potential therapeutic applications, including as antiviral and anticancer agents. Their ability to chelate metal ions makes them useful in medical imaging and as drug delivery agents.
Industry: In industry, this compound is used in water treatment to prevent scale formation and corrosion. It is also used in agriculture as a fertilizer additive to enhance phosphorus availability to plants.
Mécanisme D'action
The mechanism of action of pentaphonate involves its ability to form strong bonds with metal ions. This chelation process can inhibit the activity of metal-dependent enzymes, disrupt metal ion homeostasis in cells, and interfere with various biochemical pathways. The specific molecular targets and pathways involved depend on the particular application and the structure of the this compound derivative used.
Comparaison Avec Des Composés Similaires
Pentaphonate can be compared with other similar compounds, such as:
Phosphonic Acid: Like this compound, phosphonic acid contains phosphorus and oxygen atoms, but it has fewer phosphonate groups. Phosphonic acid is widely used in water treatment and as a chelating agent.
Phosphates: Phosphates are another class of phosphorus-containing compounds with different chemical properties and applications. They are commonly used in fertilizers and detergents.
Phosphines: Phosphines are organophosphorus compounds with a phosphorus atom bonded to three organic groups. They are used as ligands in catalysis and as reducing agents in organic synthesis.
This compound’s uniqueness lies in its multiple phosphonate groups, which enhance its chelating ability and stability, making it particularly useful in applications requiring strong metal ion binding.
Propriétés
Numéro CAS |
24360-58-5 |
|---|---|
Formule moléculaire |
C36H40Cl5OP |
Poids moléculaire |
696.9 g/mol |
Nom IUPAC |
dodecyl(triphenyl)phosphanium;2,3,4,5,6-pentachlorophenolate |
InChI |
InChI=1S/C30H40P.C6HCl5O/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;7-1-2(8)4(10)6(12)5(11)3(1)9/h11-19,21-26H,2-10,20,27H2,1H3;12H/q+1;/p-1 |
Clé InChI |
VVFSKDYUNWHJEO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
